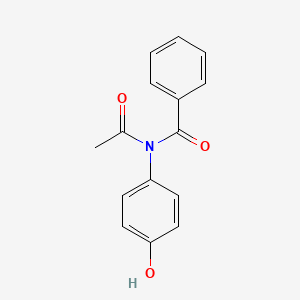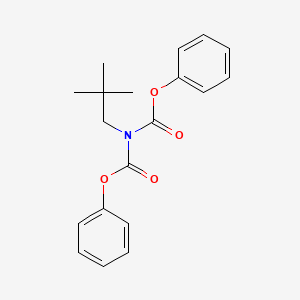
Diphenyl (2,2-dimethylpropyl)imidodicarbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diphenyl (2,2-dimethylpropyl)imidodicarbonate is a chemical compound with the molecular formula C19H21NO4. It is known for its unique structure, which includes two phenyl groups and a 2,2-dimethylpropyl group attached to an imidodicarbonate core. This compound is used in various scientific research applications due to its distinctive chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl (2,2-dimethylpropyl)imidodicarbonate typically involves the reaction of 2,2-dimethylpropylamine with phenyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the consistent quality of the final product .
化学反応の分析
Types of Reactions
Diphenyl (2,2-dimethylpropyl)imidodicarbonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where one of the phenyl groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce amines or alcohols .
科学的研究の応用
Diphenyl (2,2-dimethylpropyl)imidodicarbonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: This compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of diphenyl (2,2-dimethylpropyl)imidodicarbonate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. The pathways involved in its action are complex and may include binding to active sites or altering the conformation of target proteins .
類似化合物との比較
Similar Compounds
- Diphenyl carbonate
- Dimethyl carbonate
- Phenyl chloroformate
Comparison
Diphenyl (2,2-dimethylpropyl)imidodicarbonate is unique due to its imidodicarbonate core and the presence of both phenyl and 2,2-dimethylpropyl groups. This structure imparts distinct chemical properties, making it different from similar compounds like diphenyl carbonate and dimethyl carbonate, which lack the imidodicarbonate core .
特性
CAS番号 |
79505-37-6 |
|---|---|
分子式 |
C19H21NO4 |
分子量 |
327.4 g/mol |
IUPAC名 |
phenyl N-(2,2-dimethylpropyl)-N-phenoxycarbonylcarbamate |
InChI |
InChI=1S/C19H21NO4/c1-19(2,3)14-20(17(21)23-15-10-6-4-7-11-15)18(22)24-16-12-8-5-9-13-16/h4-13H,14H2,1-3H3 |
InChIキー |
QIYWQAMAOFCDPE-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)CN(C(=O)OC1=CC=CC=C1)C(=O)OC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



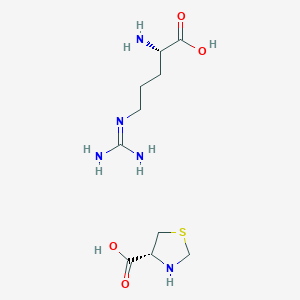
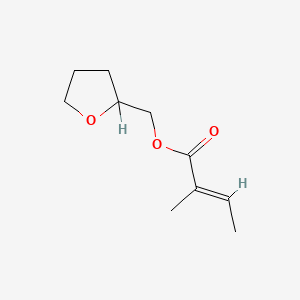
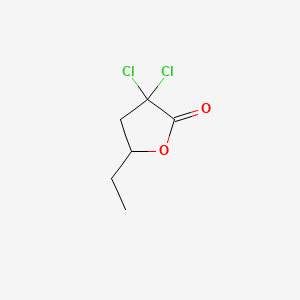
![N-[(3S)-3-tert-butyloctyl]octadecan-1-amine](/img/structure/B12657238.png)
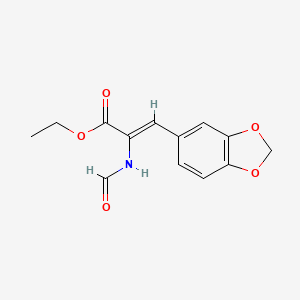
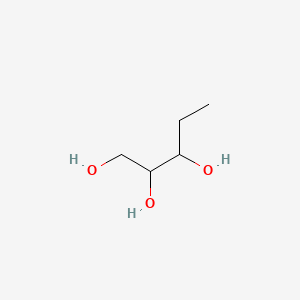
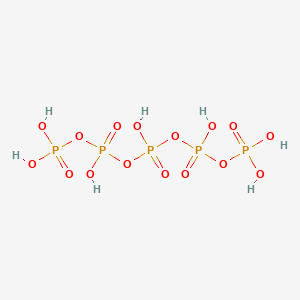
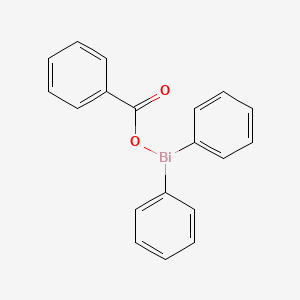

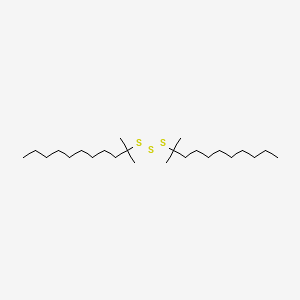
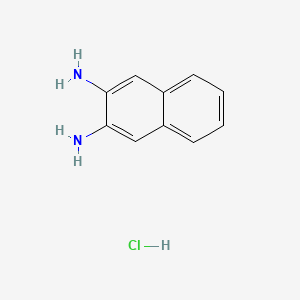
![(7S,9R)-7-[(2R,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-9,10,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B12657287.png)
